Cas no 1997950-54-5 (5-(4-Bromo-3-chlorophenyl)-1,3-oxazole)

5-(4-Bromo-3-chlorophenyl)-1,3-oxazole is a versatile organic compound with distinct structural features. This compound exhibits high stability and is widely used in synthetic chemistry due to its unique substitution pattern on the 1,3-oxazole ring. Its bromo and chloro substituents enhance its reactivity, making it a valuable intermediate for the synthesis of various pharmaceuticals and agrochemicals.
5-(4-Bromo-3-chlorophenyl)-1,3-oxazole structure
1997950-54-5 structure
Product name:5-(4-Bromo-3-chlorophenyl)-1,3-oxazole
CAS No:1997950-54-5
MF:C9H5BrClNO
Molecular Weight:258.499100446701
MDL:MFCD32215242
CID:5074442

5-(4-Bromo-3-chlorophenyl)-1,3-oxazole 化学的及び物理的性質

名前と識別子

    • 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole
    • MDL: MFCD32215242
    • インチ: 1S/C9H5BrClNO/c10-7-2-1-6(3-8(7)11)9-4-12-5-13-9/h1-5H
    • InChIKey: NDDOPYYQANMGDX-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1Cl)C1=CN=CO1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 181
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 26

5-(4-Bromo-3-chlorophenyl)-1,3-oxazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB559660-250 mg
5-(4-Bromo-3-chlorophenyl)-1,3-oxazole; .
1997950-54-5
250MG
€296.50 2023-04-13
abcr
AB559660-500 mg
5-(4-Bromo-3-chlorophenyl)-1,3-oxazole; .
1997950-54-5
500MG
€490.40 2023-04-13
abcr
AB559660-250mg
5-(4-Bromo-3-chlorophenyl)-1,3-oxazole; .
1997950-54-5
250mg
€345.80 2025-02-15
abcr
AB559660-5g
5-(4-Bromo-3-chlorophenyl)-1,3-oxazole; .
1997950-54-5
5g
€2146.20 2025-02-15
abcr
AB559660-1g
5-(4-Bromo-3-chlorophenyl)-1,3-oxazole; .
1997950-54-5
1g
€639.70 2025-02-15
abcr
AB559660-1 g
5-(4-Bromo-3-chlorophenyl)-1,3-oxazole; .
1997950-54-5
1g
€666.90 2023-04-13
Aaron
AR021QPD-500mg
5-(4-Bromo-3-chlorophenyl)-1,3-oxazole
1997950-54-5 95%
500mg
$525.00 2025-02-13
Aaron
AR021QPD-1g
5-(4-Bromo-3-chlorophenyl)-1,3-oxazole
1997950-54-5 95%
1g
$700.00 2025-02-13
abcr
AB559660-500mg
5-(4-Bromo-3-chlorophenyl)-1,3-oxazole; .
1997950-54-5
500mg
€490.40 2023-08-31
Ambeed
A1634751-1g
5-(4-Bromo-3-chlorophenyl)oxazole
1997950-54-5 98%
1g
$729.0 2024-07-28

5-(4-Bromo-3-chlorophenyl)-1,3-oxazole 関連文献

5-(4-Bromo-3-chlorophenyl)-1,3-oxazoleに関する追加情報

Introduction to 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole (CAS No. 1997950-54-5)

The compound 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole (CAS No. 1997950-54-5) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the design of novel heterocyclic scaffolds. This molecule, characterized by its oxazole core fused with a brominated and chlorinated phenyl ring, has garnered considerable attention due to its structural complexity and potential biological activity. The oxazole ring is a well-known pharmacophore, frequently incorporated into drug candidates due to its ability to engage with biological targets such as enzymes and receptors. The presence of halogen substituents on the phenyl ring further enhances its interactability with biological systems, making it a valuable scaffold for medicinal chemistry investigations.

In recent years, the exploration of 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole has been driven by its promising applications in the development of therapeutic agents. The bromo and chloro substituents introduce electrophilic centers that can participate in various chemical transformations, enabling the synthesis of a diverse array of derivatives. These derivatives are being systematically evaluated for their pharmacological properties, particularly in the context of antimicrobial and anticancer research. The oxazole moiety's ability to adopt multiple tautomeric forms adds another layer of complexity, influencing both the compound's reactivity and its interactions with biological targets.

One of the most compelling aspects of 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole is its versatility in drug design. Researchers have leveraged this scaffold to develop molecules with enhanced binding affinity and selectivity for specific biological targets. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against certain kinases and other enzymes implicated in cancer progression. The halogenated phenyl ring serves as an excellent platform for further functionalization, allowing chemists to fine-tune the molecule's properties for optimal therapeutic efficacy.

The synthesis of 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. The process typically begins with the preparation of the oxazole core through cyclization reactions involving appropriate precursors. Subsequent steps involve halogenation and functional group transformations to introduce the bromo and chloro substituents on the phenyl ring. These synthetic routes are optimized for high yield and purity, ensuring that subsequent biological evaluations are performed on well-characterized material.

From a computational chemistry perspective, 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole has been extensively modeled to understand its molecular interactions and potential binding modes within biological targets. Molecular docking studies have revealed that this compound can effectively engage with various protein binding pockets, suggesting broad applicability across multiple therapeutic areas. Additionally, quantum mechanical calculations have been employed to elucidate the electronic structure and reactivity of the molecule, providing insights into how modifications might influence its biological activity.

The pharmacological evaluation of 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole has yielded several promising candidates for further development. In particular, derivatives exhibiting potent antimicrobial activity against resistant strains have been identified, highlighting the compound's potential as a lead structure for novel antibiotics. Furthermore, preclinical studies have demonstrated encouraging results in animal models of cancer, where these derivatives have shown efficacy comparable to existing treatments but with improved selectivity profiles.

As research in this area continues to evolve, new synthetic strategies are being developed to access more complex derivatives of 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole. Techniques such as transition-metal-catalyzed cross-coupling reactions are being employed to introduce additional functional groups with high precision. These advancements not only expand the chemical space available for exploration but also enhance our ability to rationally design molecules with tailored properties.

The impact of 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole extends beyond academic research; it has practical implications for drug discovery pipelines in pharmaceutical companies. By serving as a versatile scaffold, this compound accelerates the identification of lead compounds that can be optimized for clinical use. The integration of computational modeling with experimental synthesis allows for a more efficient discovery process, reducing the time and resources required to bring new therapeutics to market.

In conclusion,5-(4-Bromo-3-chlorophenyl)-1,3-oxazole (CAS No. 1997950-54-5) represents a significant contribution to pharmaceutical chemistry. Its unique structural features and potential biological activity make it a valuable asset in the quest for novel therapeutic agents. As research progresses,this compound will continue to inspire new synthetic methodologies and pharmacological investigations,ultimately contributing to advancements in medicine.

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Amadis Chemical Company Limited
(CAS:1997950-54-5)5-(4-Bromo-3-chlorophenyl)-1,3-oxazole
A1139301
Purity:99%
はかる:1g
Price ($):656.0